molecular formula C7H9N3O3 B7890702 3-Methoxy-4-nitro-1,2-benzenediamine CAS No. 1354236-14-8

3-Methoxy-4-nitro-1,2-benzenediamine

Cat. No.: B7890702
CAS No.: 1354236-14-8
M. Wt: 183.16 g/mol
InChI Key: INKKUCBCVJHWGB-UHFFFAOYSA-N
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Description

3-Methoxy-4-nitro-1,2-benzenediamine is an organic compound with the molecular formula C7H9N3O3 It is a derivative of benzene, featuring both methoxy and nitro functional groups attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-nitro-1,2-benzenediamine typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 3-methoxy-1,2-benzenediamine using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-nitro-1,2-benzenediamine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Conversion to 3-methoxy-4-amino-1,2-benzenediamine.

    Reduction: Formation of 3-methoxy-4-amino-1,2-benzenediamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-4-nitro-1,2-benzenediamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-nitro-1,2-benzenediamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the disruption of cellular processes and exhibit biological activity. The methoxy group may also play a role in modulating the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-1,2-benzenediamine: Lacks the nitro group, leading to different chemical properties and reactivity.

    4-Nitro-1,2-benzenediamine: Lacks the methoxy group, affecting its solubility and reactivity.

    3-Methoxy-4-nitroaniline: Similar structure but with different substitution patterns on the benzene ring.

Uniqueness

3-Methoxy-4-nitro-1,2-benzenediamine is unique due to the presence of both methoxy and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-methoxy-4-nitrobenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-13-7-5(10(11)12)3-2-4(8)6(7)9/h2-3H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKKUCBCVJHWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1N)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601281697
Record name 1,2-Benzenediamine, 3-methoxy-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601281697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354236-14-8
Record name 1,2-Benzenediamine, 3-methoxy-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354236-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenediamine, 3-methoxy-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601281697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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